molecular formula C8H11FN2 B12113907 1-(3-Fluorophenyl)ethane-1,2-diamine

1-(3-Fluorophenyl)ethane-1,2-diamine

Cat. No.: B12113907
M. Wt: 154.18 g/mol
InChI Key: BJBRECRPMUHDDE-UHFFFAOYSA-N
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Description

Significance of Diamine Scaffolds in Organic Synthesis and Coordination Chemistry

Diamine scaffolds, particularly the ethane-1,2-diamine framework, are fundamental building blocks in multiple areas of chemistry. atamanchemicals.comrsc.orgresearchgate.net Their utility stems from the presence of two nucleophilic nitrogen atoms, which allows for a wide range of chemical transformations and applications. In organic synthesis, these scaffolds are precursors to a variety of molecules, including polymers like polyamides and polyurethanes, as well as heterocyclic compounds such as imidazolidines. atamanchemicals.comnih.gov The concept of a molecular scaffold is central to medicinal chemistry, where core structures are systematically modified to develop libraries of compounds for drug discovery. mdpi.comlifechemicals.com

In coordination chemistry, ethane-1,2-diamine is a classic example of a bidentate chelating ligand, often abbreviated as "en". atamanchemicals.comlibretexts.org By donating lone pairs of electrons from its two nitrogen atoms, it can bind to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to complexes with monodentate ligands. libretexts.org The resulting coordination compounds have applications ranging from catalysis to materials science. atamanchemicals.comresearchgate.net Chiral versions of 1,2-diamines are particularly valuable as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure products. researchgate.net The conformationally rigid nature of some diamine scaffolds can also be exploited to design ligands with high affinity and selectivity for specific biological receptors. montclair.edu

Table 1: Applications of Diamine Scaffolds

Field Application Description
Organic Synthesis Polymer Precursor Used in the production of polymers such as polyamides and polyurethane fibers. atamanchemicals.com
Building Block Serves as a starting material for various heterocyclic compounds. atamanchemicals.com
Asymmetric Catalysis Chiral diamines are used as ligands to control the stereochemistry of reactions. researchgate.net
Coordination Chemistry Chelating Ligand Forms stable complexes with metal ions, used in catalysis and materials. atamanchemicals.comlibretexts.org
Medicinal Chemistry Molecular Scaffold Provides a core structure for the synthesis of compound libraries for drug discovery. lifechemicals.com

Role of Fluorine Substitution in Modulating Chemical Properties and Reactivity

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science for fine-tuning molecular properties. nih.govcapes.gov.br Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet its electronic effects are profound. nih.gov The strategic placement of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical profile. nih.govresearchgate.net

Key effects of fluorination include enhanced metabolic stability, as the carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. nih.govcapes.gov.br It can also increase a molecule's binding affinity to target proteins through favorable interactions. nih.govresearchgate.net Furthermore, fluorine substitution can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and improve membrane permeability. researchgate.netacs.org In materials science, incorporating fluorine-containing groups into polymers like polyimides can lead to desirable properties such as reduced coloration and increased thermal stability. nih.gov Beyond property modulation, the radioactive isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a critical tool in medical diagnostics and drug development. nih.govresearchgate.net

Table 2: Effects of Fluorine Substitution on Molecular Properties

Property Effect of Fluorination Rationale / Mechanism
Metabolic Stability Increased The high strength of the C-F bond makes it resistant to enzymatic cleavage. nih.govcapes.gov.br
Binding Affinity Often Increased Fluorine can participate in favorable electrostatic and polar interactions with protein targets. nih.gov
Lipophilicity Increased Can enhance membrane permeability and tissue distribution. researchgate.net
Acidity (pKa) Modified The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons. researchgate.netacs.org
Conformation Influenced Fluorine substitution can alter bond dipoles and create conformational preferences. researchgate.net

| Optical Properties | Modified | In polymers, fluorination can reduce color by disrupting electronic conjugation. nih.gov |

Overview of Academic Research Trajectories for 1-(3-Fluorophenyl)ethane-1,2-diamine

Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its research trajectory can be inferred from its chemical structure and the commercial availability of its chiral enantiomers, such as (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine. chemicalregister.com The compound combines the features of a chiral 1,2-diamine scaffold with those of a fluorinated aromatic ring, suggesting its primary role is as a specialized building block in synthetic and medicinal chemistry.

Research involving this compound and its close analogs likely pursues the following avenues:

Asymmetric Synthesis: The chiral nature of the molecule makes it a candidate for use as a ligand in metal-catalyzed asymmetric reactions. Research would focus on developing new catalysts for stereoselective transformations, a critical goal in pharmaceutical synthesis.

Medicinal Chemistry: The 3-fluorophenyl group is a common motif in drug candidates, introduced to enhance metabolic stability and binding properties. nih.gov Therefore, this compound serves as a valuable starting material for synthesizing novel therapeutic agents, where the diamine portion can be further functionalized to interact with biological targets.

Materials Science: Fluorinated diamines are used as monomers in the creation of high-performance polymers with improved thermal and optical properties. nih.gov Research may explore the incorporation of this specific diamine into new materials.

The synthesis of derivatives, such as 1-(3-fluorophenyl)-N1-(4-methoxyphenyl)-N2-phenylethane-1,2-diamine, has been reported, indicating its use in building more complex molecular architectures. rsc.org The existence of various structurally related compounds, like those with additional bromo or methyl substitutions on the phenyl ring, further points to a broader academic and industrial interest in this class of fluorinated diamines as versatile intermediates. vulcanchem.comchiralen.com

Table 3: Chemical Data for this compound and a Related Derivative

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 1213309-73-9 chemicalregister.com C₈H₁₁FN₂ 154.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

1-(3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2

InChI Key

BJBRECRPMUHDDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)N

Origin of Product

United States

Synthetic Strategies for 1 3 Fluorophenyl Ethane 1,2 Diamine and Its Stereoisomers

Conventional Synthetic Routes to the Diamine Framework

The construction of the 1-(3-fluorophenyl)ethane-1,2-diamine backbone is achievable through several foundational organic synthesis pathways. These methods focus on creating the racemic form of the diamine from readily available precursors.

Reductive Amination Protocols from Keto or Aldehyde Precursors

Reductive amination is a highly versatile and widely used method for forming C-N bonds. organic-chemistry.orgmasterorganicchemistry.com This process typically begins with a carbonyl compound, which in this context would be a 3-fluorophenyl-substituted ketone or aldehyde. The key precursor for the synthesis of this compound is 2-amino-1-(3-fluorophenyl)ethan-1-one. This aminoketone can be subjected to reductive amination conditions to introduce the second amine group.

The reaction proceeds via the initial formation of an imine or enamine intermediate upon reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, often under mildly acidic conditions to facilitate carbonyl activation and subsequent dehydration. youtube.com This intermediate is then reduced in situ to the corresponding diamine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.comyoutube.com Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, is another effective reduction method. youtube.com

Table 1: Overview of Reductive Amination Approach

Precursor Amine Source Reducing Agent Product
2-Amino-1-(3-fluorophenyl)ethan-1-one Ammonia (NH₃) Sodium cyanoborohydride (NaBH₃CN) This compound

Reduction of Nitrile or Imine Intermediates to the Diamine

The synthesis of vicinal diamines can also be accomplished through the reduction of suitable nitrile or imine intermediates. One common strategy involves the reduction of α-aminonitriles, which can be synthesized via the Strecker reaction from 3-fluorobenzaldehyde (B1666160), an amine source, and a cyanide source. The resulting α-aminonitrile features one of the required amino groups and a nitrile group that can be reduced to the second primary amine.

Alternatively, a pathway starting from 3-fluorophenylacetonitrile (B154504) is feasible. sigmaaldrich.comnih.gov This route would require the introduction of an amino group at the alpha position, for instance, via α-bromination followed by nucleophilic substitution with an amine equivalent (like azide (B81097), which is later reduced).

A more direct approach involves the reduction of α-azidonitriles. For example, 3-fluorobenzaldehyde can be converted to the corresponding cyanohydrin. Subsequent substitution of the hydroxyl group with an azide, followed by a simultaneous reduction of both the azide and the nitrile functionalities, yields the target diamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically required for the conversion of the nitrile group. researchgate.net Similarly, the reduction of an α-azido ketone, such as 2-azido-1-(3-fluorophenyl)ethan-1-one, with a reagent like NaBH₄ or through catalytic hydrogenation would reduce both the ketone and the azide to furnish the diamine. A gram-scale, one-pot synthesis of similar 1,2-diamines has been reported involving an aza-Henry reaction followed by the reduction of the nitro group using reagents like NiCl₂ and NaBH₄. nih.gov

Nucleophilic Substitution Approaches for C-N Bond Formation

The formation of the two C-N bonds in this compound can also be achieved through nucleophilic substitution reactions on a suitable two-carbon electrophilic scaffold. A common precursor for such a strategy is a 1,2-dihaloethane or a 1,2-diol derivative.

For instance, 3-fluorostyrene (B1329300) can be converted to 1-(3-fluorophenyl)ethane-1,2-diol via dihydroxylation. The diol can then be transformed into a more reactive intermediate, such as a ditosylate or dimesylate. A double nucleophilic substitution on this activated intermediate with an amine source, such as sodium azide (NaN₃) followed by reduction, or directly with ammonia under high pressure, would yield the diamine. The use of azide is often preferred due to its high nucleophilicity and the ease of reducing the resulting diazide to the diamine.

Another viable nucleophilic substitution route starts with the epoxidation of 3-fluorostyrene to form 2-(3-fluorophenyl)oxirane. The ring-opening of this epoxide with an ammonia equivalent or an azide ion provides a regioselective route to the corresponding amino alcohol or azido (B1232118) alcohol. nih.gov The remaining hydroxyl group must then be converted into a good leaving group and substituted by a second nitrogen-containing nucleophile, followed by any necessary reductions, to complete the synthesis of the diamine framework. researchgate.net

Asymmetric Synthesis Methodologies for Enantiopure Compounds

The biological activity of chiral molecules often resides in a single enantiomer, making the development of asymmetric syntheses for enantiopure compounds a critical area of research. Methodologies for obtaining enantiomerically enriched this compound fall into two main categories: direct asymmetric synthesis and resolution of a racemic mixture.

Enantioselective Catalytic Approaches (e.g., asymmetric hydrogenation, asymmetric transfer hydrogenation)

Asymmetric catalysis offers an elegant and efficient means to access chiral diamines directly. rsc.orgrsc.org These methods typically involve the reduction of a prochiral substrate using a chiral catalyst.

Asymmetric Hydrogenation: This technique is one of the most powerful tools for creating stereogenic centers. For the synthesis of chiral this compound, a suitable prochiral precursor would be an imine, such as one formed from 2-amino-1-(3-fluorophenyl)ethan-1-one and a protecting group, or more commonly, an N-protected α-amino ketone derivative. The hydrogenation of the C=O or a derived C=N double bond is carried out in the presence of a transition metal complex (e.g., Rhodium, Ruthenium, Iridium) coordinated to a chiral ligand. rsc.orgnih.gov Chiral diphosphine ligands, such as those based on the BINAP scaffold, are frequently employed to induce high levels of enantioselectivity. rsc.org

Asymmetric Transfer Hydrogenation (ATH): ATH is a practical alternative to using high-pressure hydrogen gas. It employs a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to effect the reduction. researchgate.net Chiral Ru(II), Rh(III), or Ir(III) complexes are common catalysts for this transformation. The asymmetric transfer hydrogenation of a prochiral imine or related substrate derived from a 3-fluorophenyl ketone precursor can provide the chiral diamine with high enantiomeric excess (ee).

Table 2: Examples of Chiral Catalysts in Asymmetric Reductions

Catalyst Type Metal Common Chiral Ligand Application
Asymmetric Hydrogenation Ru, Rh BINAP, DuPhos, PhanePhos Reduction of C=O and C=N bonds

Chiral Resolution Techniques (e.g., diastereomeric salt formation)

Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. This approach relies on the physical separation of diastereomeric intermediates.

Diastereomeric Salt Formation: This technique involves reacting the racemic this compound, which is basic, with a single enantiomer of a chiral acid. Commonly used resolving agents include (+)-tartaric acid, (-)-dibenzoyltartaric acid, (R)-(-)-mandelic acid, or (+)-camphorsulfonic acid. The reaction produces a pair of diastereomeric salts which possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. mdpi.com Once a pure diastereomeric salt is isolated, treatment with a base liberates the desired pure enantiomer of the diamine.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov The racemic diamine mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. tdl.org Cellulose- or amylose-based CSPs are widely used for resolving a variety of chiral compounds, including amines. nih.gov Another related method is molecular imprinting, where a polymer is created with cavities that are complementary in shape and functionality to one of the enantiomers, allowing for selective binding and separation. nih.govresearchgate.net

Enantiospecific Transformations Utilizing Chiral Precursors

The construction of specific stereoisomers of this compound can be effectively achieved by employing chiral precursors that guide the stereochemical outcome of the reaction. These methods often involve the use of chiral auxiliaries or catalysts to induce asymmetry.

One prominent strategy involves the asymmetric hydroamination of allylic amines. While a direct example for this compound is not explicitly detailed in the reviewed literature, analogous rhodium-catalyzed hydroaminations of primary and secondary allylic amines provide a powerful template. nih.gov This approach allows for the coupling of readily available amines and olefins with 100% atom economy. nih.gov The reaction's stereoselectivity can be controlled through the use of chiral ligands on the metal catalyst.

Another established method is the diastereoselective oxidative cyclization of N-allyl hydroxylamine-O-sulfamates, which can be prepared in enantioenriched form through palladium-catalyzed allylic amination. Subsequent rhodium-catalyzed intramolecular aziridination and ring-opening of the resulting aziridine (B145994) affords the desired vicinal diamine with defined stereochemistry.

Furthermore, the resolution of racemic mixtures using chiral resolving agents is a classical yet effective method. For instance, racemic diamines can be reacted with a chiral acid, such as (+)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. wikipedia.org Subsequent liberation of the free base from the separated salt yields the enantiomerically pure diamine. wikipedia.org

A key challenge in these syntheses is the development of methods that can generate a fluorine-containing chiral center while simultaneously controlling the stereochemistry at an adjacent carbon. rsc.org Nickel-hydride catalyzed hydroalkylation of fluoroalkenes has emerged as a promising solution, providing access to fluorinated motifs with two adjacent chiral centers in excellent yields and stereoselectivities. rsc.org

Table 1: Examples of Enantiospecific Transformations for Vicinal Diamine Synthesis

Precursor TypeReagents and ConditionsProduct TypeStereoselectivityReference
Allylic Amine[Rh(COD)2]BF4, (R)-DTBM-SEGPHOS, Amine, 1,4-Dioxane, 60 °CUnsymmetrical 1,2-DiamineHigh dr nih.gov
Racemic Diamine(+)-Mandelic acid, Ethanol (B145695)Enantiomerically Pure Diamine98.5% ee wikipedia.org
FluoroalkeneNiBr2·diglyme, Chiral Ligand, Mn, Alkyl Halide, DMF, rtVicinal Fluorinated CompoundHigh ee and dr rsc.org

Advanced Synthetic Protocols and Adaptations

Modern synthetic chemistry has seen the advent of powerful protocols that enable the rapid assembly of complex molecular architectures from simple starting materials. These include multicomponent reactions and photoredox catalysis, which offer significant advantages in terms of efficiency and sustainability.

Multicomponent Reaction Adaptations for Diamine Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, are highly convergent and atom-economical. The Ugi and Passerini reactions are cornerstone MCRs that can be adapted for the synthesis of vicinal diamines.

The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org By employing a bifunctional starting material, such as an α-amino acid, a five-center-four-component reaction can occur, leading to complex peptide-like structures. mdpi.com For the synthesis of a 1,2-diamine scaffold, a potential strategy involves a modified Ugi reaction where a pre-formed imine, generated from 3-fluorobenzaldehyde and an amine, reacts with an isocyanide and a suitable carboxylic acid derivative. Subsequent reduction of the resulting α-acylamino amide would yield the target diamine.

A photo-induced carbonyl alkylative amination has been reported for the synthesis of unsymmetrical 1,2-diamines, bringing together an amine, an aldehyde (such as 3-fluorobenzaldehyde), and an iodoarene under catalyst- and base-free conditions. rsc.org This method proceeds via a visible-light-mediated radical chain process and demonstrates broad functional group tolerance. rsc.org

Table 2: Multicomponent Reactions for Unsymmetrical 1,2-Diamine Synthesis

Reaction TypeReactantsCatalyst/ConditionsProductReference
Photo-induced Carbonyl Alkylative AminationAmine, Aldehyde, IodoareneVisible Light, DMSO, rtAlkyl/Aryl-substituted Unsymmetrical 1,2-Diamine rsc.org
Ugi Three-Component ReactionPre-formed α-phosphorated N-tosyl ketimine, Isocyanide, Carboxylic acidMethanol, rtTetrasubstituted α-aminophosphonate nih.gov

Photoredox-Catalyzed or Visible-Light-Induced Synthetic Pathways

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions. This approach is particularly well-suited for the synthesis of complex molecules, including vicinal diamines.

One such method is the photoredox-catalyzed unsymmetrical diamination of alkenes. rsc.org For instance, styrenes can undergo a three-component coupling involving arylation and C-N bond formation across the double bond using a photoredox catalyst. nih.gov This strategy could be applied to 3-fluorostyrene to introduce the two amine functionalities. The reaction is initiated by a photocatalyst, such as Ru(bpy)3(PF6)2 or an organic dye like 4CzIPN, which, upon irradiation with visible light, can promote single-electron transfer processes. researchgate.netrsc.org

A dual bio- and photocatalytic system has also been developed for the enantioselective hydroamination of enamides, providing access to enantioenriched vicinal diamines. cjcatal.com This system utilizes an ene-reductase and a green-light-excited organic dye, Rhodamine B, to generate and control high-energy radical intermediates. cjcatal.com While demonstrated for enamides, this synergistic approach holds promise for adaptation to other substrates for the synthesis of chiral diamines.

The direct diamination of alkenes can also be achieved using bifunctional nitrogen-radical precursors under metal-free, photosensitized conditions. researchgate.net This method allows for the regioselective formation of differentially protected 1,2-diamines. researchgate.net

Table 3: Photoredox-Catalyzed Synthesis of Vicinal Diamines

Reaction TypeSubstrateReagents and ConditionsProductKey FeaturesReference
Unsymmetrical DiaminationAlkeneN-aminopyridinium salt, Nitrile, fac-[Ir(ppy)3], Blue LEDs, DCE, rtVicinal DiamineMild conditions, moderate to excellent yields rsc.org
Photoenzymatic HydroaminationEnamideN-amidopyridinium salt, Ene-reductase, Rhodamine B, Green LEDs, BufferEnantioenriched Vicinal DiamineHigh enantioselectivity (up to >99% ee) cjcatal.com
AminoarylationStyreneAryl diazonium salt, Acetonitrile, Ru(bpy)3Cl2, Visible light, rt1-Aryl-2-aminoethane derivativeThree-component coupling nih.gov
Metal-Free DiaminationAlkeneOxime Ester-based precursor, Thioxanthone, Blue LEDs, MeCN, rtDifferentially protected 1,2-DiamineHigh regioselectivity, broad functional group tolerance researchgate.net

Chemical Transformations and Derivatization of 1 3 Fluorophenyl Ethane 1,2 Diamine

Reactivity of Amine Functional Groups

The ethylenediamine (B42938) portion of the molecule contains two primary amine groups, which are nucleophilic and serve as the primary sites for a variety of chemical modifications.

Acylation, Sulfonylation, and Phosphonylation Reactions

The primary amine groups of 1-(3-fluorophenyl)ethane-1,2-diamine readily undergo reactions with acylating, sulfonylating, and phosphonylating agents. These reactions are fundamental for creating amide, sulfonamide, and phosphonamide linkages, respectively.

Acylation: The reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often activated with coupling reagents) yields the corresponding amides. For instance, treatment with trifluoroacetic anhydride (B1165640) can lead to the formation of trifluoroacetyl derivatives. researchgate.net This transformation is common for ethylenediamine-based structures.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords sulfonamides. These derivatives are significant in medicinal chemistry for their therapeutic properties.

Phosphonylation: The amine groups can also react with phosphorus-containing electrophiles. For example, a multicomponent Kabachnik–Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound, can be adapted to synthesize α-aminophosphonates from diamine structures.

Table 1: Examples of Reactions at the Amine Functional Groups

Reaction Type Reagent Example Functional Group Formed
Acylation Acetic Anhydride Amide
Sulfonylation Tosyl Chloride Sulfonamide
Phosphonylation Diethyl Phosphite & Formaldehyde α-Aminophosphonate

Oxidation Pathways of Primary Amines

The primary amines of this compound can be oxidized to various products depending on the oxidizing agent and reaction conditions. Common oxidation pathways for similar diamine compounds include the formation of imines and amides. The presence of two adjacent amine groups allows for the potential formation of cyclic structures like pyrazines upon oxidation and condensation.

Oxidation to Imines: Mild oxidizing agents can convert the diamine to the corresponding diimine. This is often a key step in the synthesis of more complex heterocyclic systems.

Oxidation to Amides: Stronger oxidizing agents can lead to the formation of amides, though this may involve more complex reaction pathways or require specific catalysts.

Alkylation and Arylation Reactions on Nitrogen Centers

The nucleophilic nature of the nitrogen atoms allows for alkylation and arylation reactions. These reactions introduce new carbon-nitrogen bonds, expanding the molecular framework.

Alkylation: The primary amines can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a particularly effective method for producing secondary or tertiary amines while minimizing over-alkylation. The synthesis of related chiral diamines often employs these methods. researchgate.netresearchgate.net

Arylation: N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide. This allows for the introduction of additional substituted or unsubstituted phenyl groups onto the nitrogen atoms.

Reactivity of the 3-Fluorophenyl Moiety

The 3-fluorophenyl group's reactivity is governed by the electronic properties of the fluorine atom and the aromatic system. It can participate in both electrophilic and nucleophilic substitution reactions.

Aromatic Electrophilic and Nucleophilic Substitution Potential on the Fluorophenyl Ring

Aromatic Electrophilic Substitution (SEAr): Aromatic rings typically undergo electrophilic substitution. youtube.com The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electron density through resonance (+M effect). wikipedia.orgstackexchange.com However, because of its high electronegativity, fluorine also exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack compared to benzene (B151609). stackexchange.comnumberanalytics.com Therefore, electrophilic substitution on the 3-fluorophenyl ring will be slower than on benzene and will primarily yield products substituted at the positions ortho and para to the fluorine atom (positions 2, 4, and 6), and meta to the ethylenediamine substituent.

Aromatic Nucleophilic Substitution (SNAr): While less common for simple benzene rings, nucleophilic aromatic substitution can occur on fluorinated aromatics, especially when activated by strong electron-withdrawing groups. wikipedia.orgnih.gov In SNAr reactions, fluorine is an excellent leaving group, often better than other halogens, because its strong inductive effect polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. youtube.comstackexchange.com For this compound, a nucleophile could potentially replace the fluorine atom, although this would likely require harsh conditions or the presence of other activating groups on the ring. beilstein-journals.orgnih.gov

Table 2: Predicted Regioselectivity of Aromatic Substitution

Reaction Type Directing Group Predicted Position of Attack
Electrophilic Substitution -F (ortho, para-directing) Positions 2, 4, 6
Electrophilic Substitution -CH(NH₂)CH₂NH₂ (meta-directing, deactivating) Positions 2, 4, 6
Nucleophilic Substitution -F (leaving group) Position 3

Influence of Fluorine on Aromatic Ring Activation and Electronic Effects

The fluorine atom has a dual electronic influence on the aromatic ring. stackexchange.comnumberanalytics.com

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the sigma bond framework of the benzene ring. numberanalytics.com This effect deactivates the ring, making it less susceptible to electrophilic attack. youtube.com

The combination of these opposing effects means that while fluorobenzene (B45895) is less reactive than benzene in electrophilic substitutions, it is still capable of reacting under appropriate conditions, with a strong preference for para substitution. wikipedia.org The presence of fluorine also enhances the thermal and chemical stability of the aromatic ring. nih.govacs.org

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, possessing two nucleophilic nitrogen atoms, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions are fundamental in constructing scaffolds of significant interest in medicinal and materials chemistry.

The reaction of 1,2-diamines with carbonyl compounds is a well-established method for the synthesis of five-membered N-heterocycles, most notably imidazolidines. While specific studies on the cyclization of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from analogous 1,2-diamine systems.

The general synthesis of imidazolidines involves the condensation of a 1,2-diamine with an aldehyde or ketone. This reaction typically proceeds through the initial formation of a di-Schiff base intermediate, which then undergoes an intramolecular cyclization. For instance, the reaction of 1,2-diamines with aromatic aldehydes can lead to the formation of 1,2,3-trisubstituted imidazolidines, often requiring a reduction step followed by cyclocondensation. mdpi.com A one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones has been developed using trans-(R,R)-diaminocyclohexane, which involves the in situ formation of a Schiff base, subsequent reduction, and cyclization with carbonyldiimidazole (CDI). mdpi.com

The reaction conditions for these cyclizations can vary. Some methods employ reflux conditions, while others can be performed under solvent-free conditions. mdpi.com The choice of catalyst and solvent can significantly influence the reaction outcome and yield.

Table 1: General Conditions for Imidazolidine Synthesis from 1,2-Diamines

ReactantsReagents/CatalystsConditionsProduct Type
1,2-Diamine, Aromatic Aldehyde-Reflux, Reduction, Cyclocondensation1,2,3-Trisubstituted Imidazolidine
trans-(R,R)-Diaminocyclohexane, AldehydeNaBH4, Carbonyldiimidazole (CDI)Microwave irradiation, Reflux1,3-Disubstituted Imidazolidin-2-one
Diaminoalkanes, Aldehyde/Ketone-Reflux or Solvent-freeImidazolines/Tetrahydropyrimidines

These examples highlight the versatility of 1,2-diamines in the synthesis of a diverse range of heterocyclic structures, a reactivity profile that is expected to be shared by this compound.

The condensation reaction between the primary amine groups of this compound and carbonyl compounds such as aldehydes and ketones is a fundamental transformation that leads to the formation of Schiff bases (or imines). These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are pivotal intermediates in organic synthesis, often serving as precursors for the synthesis of more complex heterocyclic systems.

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically carried out in a suitable solvent, and in some cases, a catalytic amount of acid or base can be used to facilitate the reaction.

While specific examples detailing the synthesis of Schiff bases from this compound are not widely reported, the reactivity of analogous 1,2-diamines provides a clear precedent. For example, the condensation of ethylenediamine with acetophenone (B1666503) yields the corresponding bis-Schiff base, (N1Z, N2Z)-N1, N2-bis(1-phenylethylidene)ethane-1,2-diamine. ijcmas.comijcmas.com This reaction is typically performed by refluxing the reactants in absolute alcohol. ijcmas.com Similarly, chiral Schiff bases have been synthesized from (1R, 2R)-(+)-1,2-diphenylethane-1,2-diamine and various salicylaldehyde (B1680747) derivatives. researchgate.net

The general procedure for the synthesis of bis-Schiff bases from 1,2-diamines involves reacting one mole of the diamine with two moles of the carbonyl compound. annalsofglobalpublishinggroup.com The reaction is often monitored by thin-layer chromatography (TLC), and the product can be isolated by filtration and purified by recrystallization. annalsofglobalpublishinggroup.com

Table 2: Examples of Schiff Base Formation from 1,2-Diamines

DiamineCarbonyl CompoundReaction ConditionsProductReference
EthylenediamineAcetophenoneReflux in absolute alcohol(N1Z, N2Z)-N1, N2-bis(1-phenylethylidene)ethane-1,2-diamine ijcmas.comijcmas.com
o-PhenylenediamineSubstituted Aromatic Aldehydes/KetonesReflux in ethanol (B145695) with catalytic glacial acetic acidSymmetrical 1,2-Phenylenediamine Schiff's Base Derivatives annalsofglobalpublishinggroup.com
(1R, 2R)-(+)-1,2-Diphenylethane-1,2-diamineSalicylaldehyde DerivativesCondensationChiral Schiff Bases researchgate.net

The formation of Schiff bases from this compound would introduce the fluorophenyl moiety into the resulting ligand, which can be of interest for the synthesis of coordination complexes and as precursors for more elaborate heterocyclic structures. The electron-withdrawing nature of the fluorine atom may influence the reactivity of the azomethine group in subsequent reactions.

Stereochemical Aspects and Chiral Properties of 1 3 Fluorophenyl Ethane 1,2 Diamine

Characterization of the Chiral Center at C1

The chirality of 1-(3-Fluorophenyl)ethane-1,2-diamine originates from the C1 carbon atom of the ethane (B1197151) backbone. This carbon is bonded to four different substituents: a 3-fluorophenyl group, a hydrogen atom, an amino group (-NH2), and a -CH2NH2 group. This asymmetry gives rise to a stereogenic center, meaning the molecule is non-superimposable on its mirror image. These two non-superimposable mirror images are known as enantiomers, designated as (R)-1-(3-Fluorophenyl)ethane-1,2-diamine and (S)-1-(3-Fluorophenyl)ethane-1,2-diamine.

Spectroscopic techniques also play a crucial role in the characterization of these enantiomers. Chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are particularly sensitive to the chiral nature of molecules and can distinguish between enantiomers. Although specific CD or ORD data for this compound are not widely published, it is expected that the enantiomers would exhibit mirror-image spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. While standard NMR spectra of the individual enantiomers are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to the differentiation of enantiomeric signals.

Table 1: Key Properties of this compound

PropertyValueSource
IUPAC NameThis compound
Molecular FormulaC₈H₁₁FN₂
Molecular Weight154.19 g/mol
Chiral CenterC1 of the ethane backbone
Enantiomers(R)-1-(3-Fluorophenyl)ethane-1,2-diamine and (S)-1-(3-Fluorophenyl)ethane-1,2-diamine

This table presents general properties of the compound.

Conformational Analysis and Diastereomeric Recognition

The fluorine atom on the phenyl ring can participate in non-covalent interactions, such as hydrogen bonding with the amino groups, which can influence the conformational preferences. Computational modeling, using methods like Density Functional Theory (DFT), is a powerful tool to investigate the relative energies of different conformers and to predict the most stable geometries. For analogous 1,2-diamines, studies have shown that intramolecular hydrogen bonding between the two amino groups can stabilize a gauche conformation.

Diastereomeric recognition is a phenomenon that occurs when a chiral molecule interacts with another chiral entity, leading to the formation of diastereomers with different physical and chemical properties. In the context of this compound, this is particularly relevant in its interactions with other chiral molecules, such as in the formation of diastereomeric salts for chiral resolution or in its application as a chiral ligand in asymmetric catalysis. The specific three-dimensional arrangement of the substituents around the chiral center of each enantiomer dictates the nature and strength of these diastereomeric interactions.

Table 2: Predicted Conformational Preferences of this compound (Illustrative)

ConformerDihedral Angle (N-C1-C2-N)Predicted Relative Energy (kcal/mol)Key Interactions
Gauche~60°0 (most stable)Potential for intramolecular hydrogen bonding between amino groups.
Anti~180°1-2Sterically less hindered but lacks intramolecular hydrogen bonding stabilization.

This table is illustrative and based on general principles of conformational analysis for 1,2-diamines. Specific computational or experimental data for this compound is required for definitive analysis.

Assessment and Control of Enantiomeric Purity in Research Contexts

The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is a critical parameter in many research applications, especially in asymmetric synthesis and pharmaceutical development. Several analytical techniques are employed to determine the ee of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase composition are crucial for achieving good resolution of the enantiomeric peaks. Polysaccharide-based CSPs are often effective for the separation of chiral amines.

Chiral Gas Chromatography (GC) can also be used, often after derivatization of the diamine with a suitable chiral or achiral reagent to increase its volatility and improve separation on a chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful alternative for determining enantiomeric purity. As mentioned earlier, while the NMR spectra of the individual enantiomers are identical, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, resulting in the appearance of separate signals for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio. For fluorinated compounds like this compound, ¹⁹F NMR can be particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which can lead to excellent resolution of the diastereomeric signals.

The control of enantiomeric purity is typically achieved through stereoselective synthesis or chiral resolution. Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic diamine with a chiral acid. The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. Subsequent treatment of the separated salts with a base regenerates the pure enantiomers of the diamine.

Table 3: Common Methods for Assessing Enantiomeric Purity

MethodPrincipleAdvantagesCommon Application
Chiral HPLCDifferential interaction with a chiral stationary phase.High accuracy, widely applicable, preparative scale possible.Routine analysis and purification of enantiomers.
Chiral GCSeparation on a chiral column, often after derivatization.High resolution, suitable for volatile compounds.Analysis of volatile chiral amines.
NMR with Chiral AdditivesFormation of transient diastereomeric complexes with distinct NMR signals.Rapid analysis, no need for a chiral column.Determination of enantiomeric excess in reaction mixtures.
¹⁹F NMR with Chiral AdditivesUtilizes the sensitive ¹⁹F nucleus for enhanced signal separation.High sensitivity and resolution for fluorinated compounds.Purity assessment of fluorinated chiral molecules.

This table provides a general overview of methods applicable to chiral amines.

Coordination Chemistry and Metal Complexation Applications

Ligand Properties of 1-(3-Fluorophenyl)ethane-1,2-diamine

The coordination behavior of this compound is dictated by the two nitrogen atoms of the diamine moiety, which can donate their lone pairs of electrons to a metal center. atamanchemicals.com The presence of a chiral center and a fluorinated aromatic ring introduces specific electronic and steric properties that influence its complexation behavior.

As a derivative of ethylenediamine (B42938), this compound acts as a bidentate chelating ligand, coordinating to a metal ion through its two nitrogen atoms to form a stable five-membered ring. atamanchemicals.com This chelation is a common feature for 1,2-diamine ligands and contributes to the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect.

While specific stability constants for this compound complexes are not widely reported in the literature, trends can be inferred from studies on similar ligands. The stability of metal-ethylenediamine complexes is well-documented and varies significantly depending on the metal ion. researchgate.net The introduction of a 3-fluorophenyl substituent is expected to influence the basicity of the amine groups. The electron-withdrawing nature of the fluorine atom may slightly reduce the Lewis basicity of the nitrogen donors compared to unsubstituted ethylenediamine, which could in turn affect the stability constants of the corresponding metal adducts. Studies on related Schiff base ligands have determined stability constants with various transition metals, demonstrating that such ligands can form highly stable complexes. researchgate.net

The fluorine atom at the meta-position of the phenyl ring exerts a significant electronic influence on the ligand's coordination properties. Fluorine is a highly electronegative element, and its presence generally leads to an inductive electron-withdrawing effect. This can impact the ligand field strength and the electronic structure of the resulting metal complexes.

In studies of other fluorinated ligands, particularly in iridium(III) complexes, the introduction of fluorine substituents has been shown to stabilize the highest occupied molecular orbital (HOMO) energy levels. nih.gov This modification can tune the photophysical and electrochemical properties of the complex, for instance, by increasing the energy of metal-to-ligand charge transfer (MLCT) transitions. nih.govmdpi.com This can lead to blue-shifted emissions and improved photoluminescence quantum yields (PLQYs) in luminescent complexes. nih.gov While direct studies on this compound are scarce, it is reasonable to anticipate that the 3-fluoro substituent would similarly modulate the electronic properties of its metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically follow established procedures for other bidentate amine ligands, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of transition metals with ethylenediamine and its derivatives are numerous and well-characterized, typically forming octahedral, square planar, or tetrahedral geometries depending on the metal ion and reaction conditions.

Copper(II): Cu(II) complexes with ethylenediamine derivatives are readily synthesized by reacting the ligand with a copper(II) salt, such as CuCl₂·2H₂O, in a solvent like methanol. nih.gov These complexes often exhibit square planar or distorted octahedral geometries. rasayanjournal.co.inut.ac.ir

Nickel(II): Ni(II) can form octahedral complexes, such as [Ni(en)₃]²⁺, or square planar complexes, depending on the ancillary ligands. chemrevlett.comrsc.org Syntheses often involve reacting a nickel salt with the diamine ligand in an alcoholic solvent. chemrevlett.comresearchgate.net

Cobalt(II) and Cobalt(III): Cobalt complexes can be synthesized with the metal in either the +2 or +3 oxidation state. Co(II) can form trigonal planar or other geometries, while Co(III) typically forms stable, kinetically inert octahedral complexes. rasayanjournal.co.invnu.edu.vn The [Co(en)₃]³⁺ complex is a classic example of a chiral tris-chelate complex. atamanchemicals.com

Zinc(II): As a d¹⁰ metal ion, Zn(II) does not have ligand field stabilization energy and its complexes' stereochemistry is determined by steric and electrostatic factors, often resulting in tetrahedral or octahedral geometries. researchgate.netnih.govpsu.edu

Chromium(III): Cr(III) forms kinetically inert octahedral complexes. nih.gov The synthesis of Cr(III)-diamine complexes often involves reacting a chromium salt like CrCl₃ with the ligand, sometimes under anhydrous conditions. nih.govnih.govjocpr.com

Iridium(III): Iridium(III) forms highly stable, often luminescent, octahedral complexes. nih.gov Synthesis typically involves reacting a chloro-bridged iridium dimer, such as [(ppy)₂Ir(μ-Cl)]₂, with the N,N-chelating ligand. nih.govmdpi.com These complexes are of great interest for applications in organic light-emitting devices (OLEDs). ursi.org

Rhenium(I): Rhenium in the +1 oxidation state can form complexes, often with carbonyl co-ligands. A general synthesis route involves refluxing a rhenium carbonyl precursor with the desired ligand. liberty.edu

The characterization of these complexes relies on a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, and single-crystal X-ray diffraction to determine the precise coordination geometry and structural parameters.

Table 1: Examples of Coordination Geometries in Transition Metal-Diamine Complexes

Metal Ion Ligand System Coordination Geometry Reference(s)
Cu(II) m-Phenylenediamine Square Planar rasayanjournal.co.in
Ni(II) Disaccharide-derived diamine Octahedral rsc.org
Co(II) m-Phenylenediamine Trigonal Planar rasayanjournal.co.in
Cr(III) Ethylenediamine (en) Octahedral nih.gov
Ir(III) 2-phenylpyridine / Imidazophenanthroline Octahedral mdpi.comnih.gov
Zn(II) Ethylenediamine (en) Non-electrolyte complex nih.gov

This table presents data for analogous diamine ligands to illustrate common coordination environments.

The complexation of this compound is not restricted to transition metals. The nitrogen donor atoms can also coordinate to main group elements and rare earth metals (lanthanides). While specific studies on this ligand are lacking, research on other polyamine ligands shows the formation of complexes with lanthanide ions such as La³⁺, Ce³⁺, and Sm³⁺. nih.gov These interactions are primarily electrostatic in nature and can result in complexes with high coordination numbers. The potential for forming such complexes suggests that this compound could be explored for applications in areas like separation chemistry or as components in luminescent materials.

Applications as Chiral Ligands in Asymmetric Catalysis

The presence of a chiral center at the C1 position of the ethane-1,2-diamine backbone makes its enantiomerically pure forms, such as (1R)-1-(3-fluorophenyl)ethane-1,2-diamine, valuable ligands for asymmetric catalysis. chemicalregister.com Chiral 1,2-diamines are a cornerstone of modern synthetic chemistry, serving as ligands for metal catalysts and as organocatalysts themselves. rsc.org

The combination of a stereogenic center, the rigidifying phenyl group, and the defined chelation bite angle makes these ligands highly effective at inducing enantioselectivity in a wide range of chemical transformations. chemrxiv.orgnih.gov Metal complexes derived from chiral diamines are used to catalyze reactions such as:

Asymmetric hydrogenation

Asymmetric C-C and C-N bond-forming reactions rsc.org

Asymmetric hydroamination and diamination of olefins rsc.org

The development of chiral diamine ligands continues to be a major focus in the pursuit of efficient and highly selective catalysts for producing enantioenriched compounds, which are crucial for the pharmaceutical and fine chemical industries. rsc.orgchemrxiv.org The specific structural and electronic features of this compound make it a promising candidate for the development of novel catalysts for stereoselective transformations. chemrxiv.org

Enantioselective Organic Transformations Mediated by Diamine-Metal Complexes

Metal complexes derived from chiral 1,2-diamines are pivotal in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science. While specific catalytic applications of complexes derived directly from this compound are not extensively detailed in the public domain, the structural framework of this diamine makes it an excellent candidate for a ligand in enantioselective transformations. The presence of the chiral ethylenediamine backbone allows for the formation of stable five-membered chelate rings with metal ions. This coordination creates a well-defined and rigid chiral environment around the metal's active site.

The 3-fluorophenyl substituent can exert a significant electronic influence on the metal center. The electron-withdrawing nature of the fluorine atom can modulate the Lewis acidity of the metal catalyst, potentially enhancing its reactivity and altering its selectivity in various organic reactions. It is well-established that ligands of this type are instrumental in a range of catalytic asymmetric reactions. nih.gov For instance, analogous chiral diamine-metal complexes are known to be effective catalysts for reactions such as asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions. The specific stereochemical outcome of these reactions is dictated by the chirality of the diamine ligand.

Table 1: Potential Enantioselective Reactions Catalyzed by Metal Complexes of Chiral 1,2-Diamines This table is based on transformations commonly catalyzed by analogous chiral diamine complexes.

Reaction Type Metal Center Potential Substrate Product Type
Asymmetric Hydrogenation Rh, Ru, Ir Prochiral olefins, ketones Chiral alkanes, alcohols
Asymmetric Transfer Hydrogenation Ru, Rh Ketones, imines Chiral alcohols, amines
Asymmetric Cyclopropanation Cu, Rh Alkenes, diazo compounds Chiral cyclopropanes
Asymmetric Diels-Alder Cu, Lewis Acids Dienes, dienophiles Chiral cyclohexenes
Asymmetric Henry Reaction Cu, Co Aldehydes, nitroalkanes Chiral nitroalcohols

Mechanistic Insights into Chiral Induction in Catalytic Cycles

The mechanism of chiral induction in reactions catalyzed by diamine-metal complexes is a subject of detailed stereochemical analysis. The process relies on the transfer of stereochemical information from the chiral ligand to the substrate during the catalytic cycle. When this compound coordinates to a metal, the resulting chelate ring adopts a specific, low-energy conformation (gauche conformation). The bulky 3-fluorophenyl group is forced into a pseudo-equatorial position to minimize steric hindrance, creating a chiral pocket around the metal's active site.

This predefined chiral environment controls the trajectory of the incoming substrate, forcing it to bind to the metal center in a specific orientation. This preferential binding is the key to enantioselectivity. The catalyst-substrate intermediate for one enantiomeric pathway is energetically favored over the other due to minimized steric repulsions and potentially favorable electronic interactions. The electronic properties of the 3-fluorophenyl group can further influence the stability of transition states within the catalytic cycle, providing an additional tool for fine-tuning the enantiomeric excess of the product. Computational studies on related systems have often been employed to model these catalyst-substrate interactions and to predict the stereochemical outcome of such reactions.

Schiff Base Ligands Derived from this compound in Coordination Chemistry

Schiff base ligands, formed through the condensation of a primary amine with a carbonyl compound, are among the most versatile and widely studied ligands in coordination chemistry. nih.govmdpi.com Their metal complexes have found applications in fields ranging from catalysis to materials science and medicine. nih.govnih.gov

Design and Synthesis of N,N'-Bis(substituted-phenylmethylene)ethane-1,2-diamine Ligands

The synthesis of Schiff base ligands from this compound can be readily achieved through a condensation reaction with two equivalents of a substituted aldehyde, typically a salicylaldehyde (B1680747) derivative. nih.govchemicalbook.com The reaction is generally carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695) or methanol. chemicalbook.comresearchgate.net The resulting Schiff base ligand, often a tetradentate N₂O₂ donor, precipitates from the solution upon cooling and can be purified by recrystallization.

The general synthetic scheme is as follows:

This compound + 2 R-Salicylaldehyde → N,N'-Bis(R-salicylidene)-1-(3-fluorophenyl)ethane-1,2-diamine + 2 H₂O

By varying the substituents (R) on the salicylaldehyde ring, the steric and electronic properties of the resulting ligand can be systematically tuned. This modularity allows for the creation of a library of ligands tailored for specific applications. For example, introducing electron-donating groups can increase the electron density on the donor atoms, while bulky substituents can create specific steric environments around the coordinated metal ion.

Table 2: Examples of Substituted Salicylaldehydes for Schiff Base Synthesis This table provides examples of commercially available aldehydes that can be used to synthesize a variety of Schiff base ligands from this compound.

Aldehyde Name Substituent (R) Resulting Ligand Name (Abbreviation) Purpose of Substitution
Salicylaldehyde H N,N'-Bis(salicylidene)-1-(3-fluorophenyl)ethylenediamine (Salphen-F) Baseline ligand for comparison
3,5-Di-tert-butylsalicylaldehyde 3,5-(t-Bu)₂ N,N'-Bis(3,5-di-tert-butylsalicylidene)-1-(3-fluorophenyl)ethylenediamine (t-Bu-Salphen-F) Increase solubility and steric bulk
5-Nitrosalicylaldehyde 5-NO₂ N,N'-Bis(5-nitrosalicylidene)-1-(3-fluorophenyl)ethylenediamine (NO₂-Salphen-F) Introduce strong electron-withdrawing group
3-Methoxysalicylaldehyde 3-OCH₃ N,N'-Bis(3-methoxysalicylidene)-1-(3-fluorophenyl)ethylenediamine (MeO-Salphen-F) Introduce electron-donating group

Exploration of Metal-Schiff Base Complexes for Specific Research Applications

Metal complexes of Schiff bases derived from this compound hold significant promise for diverse research applications. The tetradentate nature of these ligands allows them to form stable complexes with a wide variety of transition metals, including but not limited to manganese, iron, cobalt, nickel, copper, and zinc. nih.govnih.gov

These metal-Schiff base complexes are prime candidates for catalytic applications. For instance, manganese(III) and iron(III) complexes of salen-type ligands are well-known catalysts for the asymmetric epoxidation of unfunctionalized olefins and for various oxidation reactions. nih.gov The combination of the chiral diamine backbone and the tunable electronic environment provided by the fluorophenyl and substituted salicylidene moieties could lead to highly efficient and selective catalysts.

Furthermore, the biological activity of Schiff base metal complexes is an area of intense investigation. mdpi.comnih.govekb.egresearchgate.net Many such complexes have demonstrated potent antimicrobial, antifungal, and anticancer properties. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, suggests that metal complexes of these ligands could be promising candidates for biological screening and the development of new therapeutic agents.

Table 3: Potential Research Applications of Metal-Schiff Base Complexes This table outlines potential applications for metal complexes derived from Schiff bases of this compound, based on known activities of analogous complexes.

Metal Ion Potential Application Area Specific Research Focus
Manganese(III) Asymmetric Catalysis Epoxidation of alkenes, oxidation of alcohols
Iron(III) Bioinorganic Chemistry / Catalysis Mimicking enzyme active sites, anticancer activity, oxidation catalysis
Cobalt(II)/(III) Catalysis / Materials Science Oxygen activation, redox catalysis, development of sensors
Nickel(II) Catalysis / Electrochemistry C-C coupling reactions, electrochemical sensing
Copper(II) Biological Activity / Catalysis Antimicrobial/antifungal agents, DNA binding studies, oxidation reactions
Zinc(II) Fluorescence / Biological Activity Fluorescent sensors for ion detection, antimicrobial agents

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental techniques for probing the molecular structure and electronic properties of a compound. These methods provide valuable information about the functional groups present, bond vibrations, and electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups within a molecule. For 1-(3-Fluorophenyl)ethane-1,2-diamine, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features. The primary and secondary amine groups would produce distinct N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethane (B1197151) backbone would appear around 2850-3100 cm⁻¹. Furthermore, the C-F stretching vibration of the fluorophenyl group would be observable, typically in the 1000-1400 cm⁻¹ region, providing clear evidence of the fluorine substitution. Bending vibrations for the amine (N-H bend), methylene (CH₂ scissoring), and aromatic ring (C-C in-ring and C-H out-of-plane bends) would also be present at lower wavenumbers, collectively providing a unique fingerprint for the molecule.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C-FStretching1000 - 1400
N-HBending1550 - 1650
CH₂Bending (Scissoring)1450 - 1470

UV-Visible Absorption Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands characteristic of the fluorophenyl chromophore. Aromatic systems typically exhibit π → π* transitions, which for a substituted benzene (B151609) ring would likely appear in the 200-280 nm range. The presence of the amine groups, with their non-bonding electrons, could also give rise to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The exact position and intensity of these absorption maxima (λmax) would be sensitive to the solvent polarity. Furthermore, UV-Visible spectroscopy is a powerful tool for studying the formation of metal complexes. Upon coordination of the diamine ligand to a metal ion, shifts in the absorption bands (either hypsochromic or bathochromic) would be observed, allowing for the determination of complex stoichiometry and stability constants.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

As this compound possesses a chiral center at the carbon atom bearing the fluorophenyl group and one of the amine groups, it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is the primary technique for studying these chiral molecules. Each enantiomer would produce a CD spectrum that is a mirror image of the other, with positive and negative Cotton effects at specific wavelengths corresponding to electronic transitions. This technique would be crucial for confirming the enantiomeric purity of a sample and for studying the stereochemistry of its interactions with other chiral molecules or its coordination to metal centers to form chiral complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular structure and connectivity of this compound.

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

The ¹H NMR spectrum would provide detailed information about the number and types of protons and their neighboring environments. The protons on the aromatic ring would appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm), with their splitting pattern and coupling constants providing information about the substitution pattern. The protons of the ethane backbone would appear as distinct signals in the aliphatic region, likely as multiplets due to coupling with each other and with the amine protons. The protons of the two amine groups would appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbons of the fluorophenyl ring would resonate in the aromatic region (110-160 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The two aliphatic carbons of the ethane chain would appear at higher field. The purity of the sample can also be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusStructural UnitPredicted Chemical Shift (ppm)
¹HAromatic (C-H)6.5 - 7.5
¹HAliphatic (CH, CH₂)2.5 - 4.0
¹HAmine (NH₂)1.0 - 3.0 (broad)
¹³CAromatic (C-F)160 - 165 (with ¹JCF)
¹³CAromatic (C-H, C-C)110 - 145
¹³CAliphatic (C-N)40 - 60

¹⁹F NMR for Analysis of Fluorine Environment and Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, changes in the ¹⁹F chemical shift upon interaction with other molecules or metal ions can provide valuable information about intermolecular interactions and coordination.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY spectra would reveal correlations between the protons of the ethylenediamine (B42938) backbone and any adjacent protons, aiding in the assignment of these signals. The presence of cross-peaks in a COSY spectrum provides definitive evidence of J-coupling between protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached, providing one-bond ¹H-¹³C connectivity information. This is crucial for assigning the carbon signals of the 3-fluorophenyl ring and the ethane-1,2-diamine moiety by linking them to their directly bonded protons.

Table 1: Representative 2D NMR Correlations for Structural Elucidation

TechniqueInformation ProvidedExample Application for this compound
COSY ¹H-¹H correlations through J-couplingShows coupling between protons on the ethane backbone.
HSQC One-bond ¹H-¹³C correlationsConnects each proton to its directly attached carbon atom.
HMBC Long-range (2-3 bond) ¹H-¹³C correlationsConfirms connectivity between the ethylenediamine and 3-fluorophenyl fragments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution and specialized ionization methods are particularly important for the characterization of novel compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. This technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass measurement from HRMS is a critical piece of data for confirming the identity of newly synthesized compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques used in mass spectrometry that are particularly well-suited for analyzing polar and thermally labile molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a gentle ionization method that produces intact molecular ions, often with minimal fragmentation. This is advantageous for determining the molecular weight of the parent compound. ESI-MS can also be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB is another soft ionization technique that can be used to generate molecular ions from non-volatile compounds. Similar to ESI, FAB-MS provides valuable information about the molecular weight of the analyte and can be used in conjunction with tandem mass spectrometry for structural elucidation.

Table 2: Mass Spectrometry Techniques and Their Applications

TechniquePrimary InformationRelevance to this compound
HRMS Exact mass and elemental compositionConfirms the molecular formula.
ESI-MS Molecular weight of intact moleculeCharacterizes the molecular ion with minimal fragmentation.
FAB-MS Molecular weight of non-volatile compoundsProvides molecular ion information for compounds that are difficult to volatilize.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction can unambiguously determine its molecular structure. This includes the precise spatial arrangement of all atoms, the conformation of the molecule, and, if the compound is chiral and crystallizes as a single enantiomer, its absolute configuration. The resulting crystal structure provides a detailed picture of the molecule's geometry in the solid state.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze various non-covalent interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the crystal packing. For this compound, this analysis would reveal how individual molecules interact with their neighbors in the solid state, providing insights into the supramolecular architecture of the crystal.

Table 3: X-ray Crystallography and Solid-State Analysis

TechniqueInformation ProvidedSignificance for this compound
Single-Crystal X-ray Diffraction Absolute molecular structure, bond lengths, bond angles, and absolute configuration.Provides definitive proof of the compound's three-dimensional structure.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions.Elucidates the nature and extent of non-covalent interactions governing the crystal packing.

Crystal Packing and Supramolecular Architecture Elucidation

The crystal packing and supramolecular architecture of this compound, while not explicitly detailed in the public domain for the free diamine, can be inferred from the crystallographic studies of analogous fluorinated aromatic compounds and chiral diamine ligands. The presence of the fluorine atom and the two amine functionalities dictates the nature of the intermolecular interactions that govern the crystal lattice formation.

Key interactions expected to define the supramolecular assembly include:

Hydrogen Bonding: The primary and secondary amine groups are potent hydrogen bond donors, while the nitrogen atoms themselves can act as acceptors. This leads to the formation of extensive hydrogen-bonding networks, such as N-H···N, which are common in the crystal structures of diamines. These interactions are crucial in defining the primary structural motifs within the crystal.

π-π Stacking: The fluorophenyl ring allows for π-π stacking interactions between adjacent molecules. The fluorine atom can modify the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions, which can range from parallel-displaced to T-shaped arrangements.

The chirality of this compound adds another layer of complexity and interest to its supramolecular architecture. In the case of an enantiomerically pure sample, the crystal will belong to a chiral space group. For a racemic mixture, the compound may crystallize as a racemic compound (with both enantiomers in the unit cell) or as a conglomerate (a physical mixture of enantiomerically pure crystals). The specific arrangement will be determined by the relative stability of the homochiral versus heterochiral interactions. The study of chiral metallosupramolecular architectures has shown that the chirality of the ligands is a key determinant of the final structure. rsc.org

Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Strong Hydrogen BondN-H (amine)N (amine)Formation of chains or sheets, primary structural motif
Weak Hydrogen BondC-H (aromatic/aliphatic)F (fluoro)Stabilization of the three-dimensional network
π-π StackingFluorophenyl ringFluorophenyl ringContribution to layered structures
van der Waals ForcesAll atomsAll atomsOverall crystal cohesion

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the analysis of this compound, ensuring its chemical purity and determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and, crucially for a chiral compound, the enantiomeric excess (e.e.) of this compound.

For purity analysis, a reversed-phase HPLC method using a C18 column is typically employed. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water, with a small amount of a modifier like trifluoroacetic acid to improve peak shape by protonating the amine groups.

For the determination of enantiomeric excess, chiral HPLC is necessary. phenomenex.com This can be achieved in two primary ways:

Direct Separation on a Chiral Stationary Phase (CSP): This is the most common and efficient method. researchgate.net CSPs based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) are often successful in resolving the enantiomers of chiral amines and their derivatives. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A normal-phase mobile phase, such as a mixture of heptane and isopropanol (B130326), is often used with these columns.

Indirect Separation after Derivatization: In this approach, the diamine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). nih.gov While effective, this method is more laborious as it requires an additional reaction step and the chiral derivatizing agent must be enantiomerically pure.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Table 2: Illustrative HPLC Method for Enantiomeric Excess Determination of this compound

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Heptane / Isopropanol (90:10 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers

Gas Chromatography (GC) for Volatile Derivatives (if applicable to specific derivatives)

Gas chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of polar and non-volatile compounds like this compound. The primary amine groups can cause peak tailing due to interactions with the stationary phase. Therefore, derivatization is required to convert the diamine into a more volatile and thermally stable derivative. researchgate.net

Common derivatization strategies for amines include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.net The resulting silylated derivatives are significantly more volatile and less polar. phenomenex.com

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), forms stable amide derivatives. gcms.czlibretexts.org The use of fluorinated anhydrides has the added benefit of introducing electrophoric groups, which enhances sensitivity when using an electron capture detector (ECD). researchgate.net

Once derivatized, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column. The choice of detector depends on the sensitivity required, with flame ionization detection (FID) being a common choice, while mass spectrometry (MS) provides structural information and higher sensitivity.

Electrochemical and Thermal Analytical Methods

These methods are particularly useful for characterizing the properties of metal complexes of this compound.

Cyclic Voltammetry for Redox Behavior of Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of metal complexes. When this compound acts as a ligand to a redox-active metal center (e.g., copper, nickel, or iron), the resulting complex will exhibit characteristic oxidation and reduction potentials.

A typical CV experiment involves scanning the potential of an electrode in a solution of the metal complex and measuring the resulting current. The resulting voltammogram provides information on the redox potentials (E1/2) and the reversibility of the electron transfer processes. For instance, a copper(II) complex of a diamine ligand might show a quasi-reversible reduction to a copper(I) species. researchgate.net The potential at which this occurs is influenced by the electronic properties of the ligand. The electron-withdrawing fluorine atom on the phenyl ring of this compound would be expected to make the metal center more electrophilic and thus easier to reduce, shifting the reduction potential to a more positive value compared to a non-fluorinated analogue.

The redox properties of nickel complexes are also highly dependent on the ligand environment. nih.govresearchgate.net Studies of nickel complexes with various diamine ligands have shown a range of redox behaviors, from simple metal-centered reductions to more complex processes involving the ligand. researchgate.net

Table 3: Representative Cyclic Voltammetry Data for a Hypothetical Cu(II) Complex of this compound

Redox CoupleEpc (V)Epa (V)E1/2 (V) vs. Ag/AgClΔEp (mV)Ipa/IpcReversibility
Cu(II)/Cu(I)-0.45-0.37-0.4180~1Quasi-reversible

Note: These are illustrative values. Actual potentials would depend on the solvent, electrolyte, and specific coordination geometry.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is widely used to study the thermal stability and decomposition of coordination compounds.

For a metal complex of this compound, a TGA thermogram would show a series of mass loss steps corresponding to the removal of solvent molecules (if any), followed by the decomposition of the organic ligand, and finally leaving a metal oxide residue at high temperatures. The temperature at which decomposition begins is a measure of the thermal stability of the complex. The coordination of the diamine to a metal center generally increases its thermal stability compared to the free ligand. The decomposition pattern can also provide insights into the stoichiometry of the complex. For example, the thermal decomposition of coordination polymers often occurs in distinct steps that can be correlated with the loss of specific components of the structure. researchgate.netrsc.org

Table 4: Illustrative TGA Data for a Hypothetical Metal Complex of this compound

Temperature Range (°C)Mass Loss (%)Assignment
80 - 1205.0Loss of lattice solvent (e.g., water)
250 - 40045.0Decomposition of the this compound ligand
> 400-Formation of stable metal oxide residue

Lack of Publicly Available Research Data on the Electrochemical Impedance Spectroscopy of this compound for Adsorption Phenomena

Despite a comprehensive search of scientific databases and literature, no specific research studies, articles, or data sets were found on the use of Electrochemical Impedance Spectroscopy (EIS) for the characterization of adsorption phenomena involving the chemical compound this compound.

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to probe the properties of materials and electrode surfaces. It is widely applied in fields such as corrosion science, coatings, batteries, and sensor development to study interfacial phenomena, including the adsorption of molecules onto a substrate. The technique works by applying a small amplitude AC potential to an electrode and measuring the resulting current, allowing researchers to model the interface as an equivalent electrical circuit. Parameters from this model, such as charge transfer resistance and double-layer capacitance, can provide insights into the rate and mechanism of surface processes, including the formation and properties of an adsorbed molecular layer.

Typically, when studying the adsorption of a compound like an aromatic diamine, which has potential applications as a corrosion inhibitor or a surface modifying agent, EIS can be used to:

Determine the extent of surface coverage by the adsorbing molecules.

Characterize the protective properties of the adsorbed layer.

Elucidate the mechanism of adsorption (e.g., physisorption vs. chemisorption).

Calculate thermodynamic parameters of adsorption.

However, for this compound, no such studies appear to have been published in the accessible scientific literature. Research in this area often focuses on compounds with demonstrated high efficacy for a particular application, such as corrosion inhibition on specific metals like steel or aluminum. ampp.orgresearchgate.netmdpi.comijeas.org While there is extensive literature on the use of EIS to study various aromatic amines and diamines, the specific fluorinated compound requested has not been the subject of these public analyses.

Consequently, it is not possible to provide detailed research findings or generate data tables on the electrochemical impedance spectroscopy of this compound as it pertains to adsorption phenomena. The creation of such an article would require original experimental research that is not currently available.

Computational and Theoretical Studies of 1 3 Fluorophenyl Ethane 1,2 Diamine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) have become standard tools for accurately predicting molecular geometries, energies, and a variety of other properties.

The electronic structure of 1-(3-Fluorophenyl)ethane-1,2-diamine dictates its reactivity and intermolecular interactions. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), are employed to optimize the molecular geometry and calculate key electronic parameters.

The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the electron distribution across the entire molecule. This effect, combined with the electron-donating nature of the two amine groups, creates a complex electronic environment. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is typically localized on the electron-rich portions of the molecule, likely the amine groups and the phenyl ring, indicating the sites susceptible to electrophilic attack. The LUMO, conversely, is distributed over the electron-deficient areas, indicating sites for nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. researchgate.net For this compound, NBO analysis would reveal the nature of the C-F, C-N, and C-C bonds, as well as the lone pair characteristics of the nitrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability; site of oxidation.
LUMO Energy-0.8 eVIndicates electron-accepting capability; site of reduction.
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: These values are illustrative and based on typical results for similar aromatic amines from DFT calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation and characterization of synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules in solution. bohrium.com Predictions for this compound would show distinct signals for the aromatic protons, influenced by the meta-positioned fluorine, as well as signals for the aliphatic protons of the ethylenediamine (B42938) chain.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental infrared (IR) spectra by identifying the vibrational modes corresponding to specific functional groups, such as N-H stretching of the amines, C-F stretching, and aromatic C-H bending.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.net For this compound, transitions would likely include π→π* transitions within the phenyl ring and n→π* transitions involving the nitrogen lone pairs.

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted FeatureCorresponding Functional Group/Transition
¹³C NMR~163 ppm (d, ¹JCF ≈ 245 Hz)Carbon atom bonded to fluorine (C3 of phenyl ring)
¹H NMR~7.3-6.9 ppmAromatic protons
IR~3400-3300 cm⁻¹N-H stretching vibrations
UV-Vis~210 nm, ~265 nmπ→π* electronic transitions

Note: These are representative predicted values. Actual experimental values can vary based on solvent and other conditions.

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a molecule like this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. For instance, the reaction of ethylenediamine with OH radicals has been studied theoretically, providing a model for how the amine groups of the target compound might react in an oxidative environment. acs.org Calculations can determine the activation energies for various potential reaction pathways, such as N-alkylation or acylation, thereby predicting the most likely reaction products under specific conditions.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the behavior of molecules on a larger time and length scale, which is particularly important for understanding conformational flexibility and interactions with other molecules.

This compound is a flexible molecule due to the rotatable bonds in its ethylenediamine backbone. The rotation around the central C-C bond leads to different conformers, primarily gauche and anti (or trans) arrangements of the amine groups. researchgate.net Molecular dynamics (MD) simulations, using force fields like OPLS, can be performed to explore the conformational space of the molecule over time. researchgate.net These simulations generate a trajectory of atomic positions, from which the relative populations of different conformers can be determined. By calculating the potential energy of thousands of snapshots, an energy landscape can be constructed, revealing the most stable low-energy conformations and the energy barriers between them. acs.org

As many diamine derivatives are explored for their biological activity, molecular docking is a key computational technique to predict how this compound might bind to a biological target, such as an enzyme or a receptor. Docking algorithms place the ligand into the binding site of a macromolecule and score the different poses based on intermolecular interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

The amine groups of this compound can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. The fluorophenyl ring can participate in hydrophobic or π-stacking interactions. The fluorine atom itself can form specific interactions, sometimes involving water-mediated hydrogen bonds, which can be critical for binding affinity. acs.org Docking studies can provide valuable hypotheses about the binding mode and affinity of the compound, guiding the design of more potent derivatives for use as research probes or potential therapeutic agents. nih.gov

Table 3: Illustrative Docking Study Results for a Diamine Ligand in a Kinase Active Site

ParameterResultInterpretation
Binding Affinity (Score)-8.5 kcal/molPredicts a strong and stable binding interaction.
Hydrogen BondsAmine groups with Asp145, Glu91Key electrostatic interactions anchoring the ligand.
Hydrophobic InteractionsPhenyl ring with Leu22, Val70Contributes to the stability of the ligand-protein complex.
Interacting ResiduesAsp145, Glu91, Leu22, Val70Amino acids in the binding pocket crucial for recognition.

Note: This table is a hypothetical example based on typical results for small molecule inhibitors.

Simulations of DNA-Binding Interactions

Computational simulations, particularly molecular dynamics (MD) and Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating the nuanced interactions between small molecules and biological macromolecules like DNA. While direct simulation studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from computational studies on analogous protonated linear and cyclic diamines. These studies provide a robust framework for predicting the potential binding modes and interaction energies of this specific compound with DNA.

Research employing DFT calculations on simple protonated diamines has shown that their interactions with DNA base pairs are primarily driven by strong hydrogen bonding. nih.gov For linear diamines, which serve as a structural mimic for the ethylenediamine backbone of the title compound, calculations suggest that interactions with the major groove, specifically at the N7 position of guanine (B1146940) (GC base pair), are energetically favored. nih.gov This preference is consistent with observations for biogenic polyamines like spermine. nih.gov

When comparing linear diamines to their cyclic counterparts, computational studies have revealed that cyclic diamines often exhibit enhanced binding affinity with the N7 site of both adenine-thymine (AT) and guanine-cytosine (GC) base pairs. nih.gov This increased affinity is attributed to the higher net atomic charges on the protonated amine hydrogens in the more constrained cyclic systems. nih.gov Furthermore, the specific conformation and the relative positioning of the diamine groups are crucial for effective binding. nih.govresearchgate.net For instance, in 1,2-disubstituted cyclohexanediamine, a diequatorial conformation was identified as a promising candidate for strong DNA interaction. nih.govresearchgate.net

Molecular dynamics simulations that include explicit water molecules further refine this picture by demonstrating the influence of the solvent on these binding interactions. nih.gov These theoretical approaches can predict the stability of the DNA-ligand complex over time and analyze conformational changes in both the small molecule and the DNA. elsevierpure.com For a molecule like this compound, simulations would likely show the protonated diamine moiety forming key hydrogen bonds within a DNA groove, while the 3-fluorophenyl group would be involved in van der Waals or hydrophobic interactions, potentially influencing binding specificity and strength. The fluorine atom itself, being highly electronegative, could also modulate the electronic properties of the phenyl ring, subtly influencing these non-covalent interactions. elsevierpure.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

The exploration of structure-activity relationships (SAR) through computational methods is a cornerstone of modern medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure correlates with its biological activity. For diamine derivatives, including those with a phenyl-ethane-diamine scaffold, computational SAR studies focus on identifying the key molecular features that govern their function. These studies often employ Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link molecular descriptors to activity.

Studies on various phenylenediamine derivatives have demonstrated that the nature and position of substituents on the aromatic ring are critical determinants of their biological effects. elsevierpure.com For example, research on the mutagenicity of p-phenylenediamine (B122844) derivatives showed that the presence and location of nitro and methyl groups dramatically altered their activity. elsevierpure.com This highlights the principle that even minor structural modifications can lead to significant changes in biological outcomes.

For a compound like this compound, a computational SAR analysis would focus on descriptors such as:

Hydrophobicity: The lipophilicity of the molecule, influenced by the phenyl and fluoro groups, plays a role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins or DNA.

Steric Factors: The size and shape of the molecule, including the conformation of the ethylenediamine chain relative to the phenyl ring, are crucial for achieving a complementary fit with a biological target.

In practice, a typical computational SAR workflow involves calculating a wide range of molecular descriptors for a series of related diamine compounds. These descriptors are then correlated with their experimentally determined biological activities using statistical methods to generate a predictive QSAR model. Such models can reveal, for instance, that a certain level of lipophilicity combined with a specific electrostatic potential at the diamine moiety is optimal for activity.

Table 1: Key Molecular Descriptors in Computational SAR Studies of Aromatic Amines

Descriptor Category Specific Examples Relevance to Diamine Derivatives
Electronic Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies Governs electrostatic and hydrogen bonding interactions, crucial for DNA binding and receptor recognition. mdpi.comnih.gov
Hydrophobic LogP (Octanol-Water Partition Coefficient) Influences membrane permeability and interactions with non-polar regions of biological targets. mdpi.com
Topological Molecular Connectivity Indices, Shape Indices Describes the size, shape, and degree of branching of the molecule, affecting steric fit with binding sites.

| Quantum Mechanical | Nitrenium Ion Stability, Bond Dissociation Energies | Can be used to predict potential for metabolic activation or specific chemical reactions. nih.gov |

These computational SAR studies provide a quantitative framework for understanding how structural changes, such as altering the position of the fluorine atom or introducing other substituents on the phenyl ring, would likely impact the biological activity of this compound derivatives.

Predictive modeling is the practical application of SAR and QSAR findings, enabling the rational design of new chemical entities with improved properties. By leveraging computational models, chemists can prioritize the synthesis of the most promising analogs, thereby saving significant time and resources. arcjournals.org For this compound, predictive modeling can guide the design of derivatives with potentially enhanced efficacy, selectivity, or metabolic stability.

The process begins with a validated computational model, such as a QSAR equation or a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA), derived from a set of known diamine derivatives. mdpi.comcmjpublishers.com This model essentially becomes a virtual screening tool. A medicinal chemist can then propose a library of hypothetical analogs of this compound, for example, by varying the substitution pattern on the phenyl ring or modifying the ethylenediamine backbone.

In silico screening of this virtual library involves calculating the relevant molecular descriptors for each proposed analog and using the predictive model to estimate its biological activity. arcjournals.org For instance, a model might predict that moving the fluorine atom from the 3-position to the 4-position would increase binding affinity to a specific target, or that adding a small methyl group at another position could enhance selectivity.

Molecular docking simulations represent another powerful predictive tool in rational design. If a biological target is known (e.g., a specific enzyme active site or a DNA sequence), new analogs can be docked into the binding site in silico. The docking scores and predicted binding poses provide a detailed, 3D visualization of the potential interactions. This allows for the design of analogs that make more favorable contacts, such as additional hydrogen bonds or hydrophobic interactions, with the target. For example, if the phenyl ring of the parent compound sits (B43327) in a shallow pocket, modeling might suggest that adding a bulkier substituent would be detrimental, whereas a smaller, electron-donating group might be beneficial.

Table 2: A Workflow for Predictive Modeling and Rational Design

Step Description Computational Tools Used Desired Outcome
1. Model Building Develop a statistically robust QSAR or 3D-QSAR model based on a training set of known active and inactive diamine derivatives. QSAR software, CoMFA, CoMSIA A validated equation or model that correlates structural features with activity. cmjpublishers.com
2. Virtual Library Design Create a library of hypothetical analogs of this compound by proposing structural modifications. Chemical drawing software A diverse set of new structures to be evaluated in silico.
3. In Silico Screening Calculate descriptors for the virtual library and use the model from Step 1 to predict their biological activity. QSAR model, molecular modeling software A ranked list of virtual compounds based on predicted potency. arcjournals.org
4. Docking & Refinement For high-scoring virtual hits, perform molecular docking into the target's binding site to analyze interactions and refine the structure. AutoDock, Discovery Studio, Schrödinger Suite Identification of analogs with optimal predicted binding modes and interaction energies.

| 5. Synthesis & Testing | Synthesize the most promising candidates identified through predictive modeling for experimental validation. | N/A | Experimental confirmation of the model's predictions and discovery of improved analogs. |

Through these iterative cycles of computational prediction and experimental feedback, the process of drug discovery is made more efficient and targeted. It allows for a hypothesis-driven approach to the design of new analogs of this compound, focusing on modifications most likely to yield compounds with superior performance.

Advanced Research Applications of 1 3 Fluorophenyl Ethane 1,2 Diamine and Its Derivatives

Rational Design and Development of Chiral Catalysts and Organocatalysts

Chiral vicinal diamines are foundational motifs in the architecture of effective chiral catalysts and ligands for asymmetric synthesis. acs.org Their stereodefined framework is instrumental in transferring chiral information during a chemical transformation. The 1,2-diamine structure is a cornerstone in the development of synthetic building blocks, chiral ligands, and organocatalysts. rsc.org

The rational design of catalysts based on diamine scaffolds often involves creating bifunctional molecules. mdpi.com In a typical design, one of the amino groups of the 1,2-diamine is derivatized to form a hydrogen-bond donor unit, such as a thiourea (B124793), squaramide, or sulfonamide. mdpi.comchemrxiv.org The remaining amino group, often a tertiary amine, acts as a Brønsted base. mdpi.com This dual-activation capability allows the catalyst to simultaneously engage and orient both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. mdpi.com

Derivatives of chiral diamines, including fluorinated versions, have been successfully employed in a variety of organocatalytic reactions. These include:

Michael Additions : Bifunctional thiourea catalysts derived from diamines have been shown to be effective in the 1,4-addition of nucleophiles like acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com

Aldol (B89426) Reactions : Mono-N-alkylated 1,2-diphenylethylenediamine (DPEN) has been used as an organocatalyst for aldol reactions, proceeding through enamine and iminium intermediates to achieve high yields and enantioselectivity. researchgate.net

Diels-Alder Reactions : Protonated bisammonium salts of chiral 1,2-diamines can catalyze asymmetric Diels-Alder reactions by generating an imine intermediate that is activated by an internal ammonium (B1175870) Brønsted acid. researchgate.net

The introduction of fluorine atoms onto the phenyl ring can modulate the catalyst's electronic properties, acidity, and stability, offering a strategy for fine-tuning its reactivity and selectivity. mdpi.com

Table 1: Diamine-Based Organocatalysts and Their Applications

Catalyst TypeKey Structural FeatureCatalytic StrategyExample Reaction(s)Reference(s)
Bifunctional Thiourea/SquaramideDiamine backbone with a (thio)urea H-bond donor and a basic amine site.Noncovalent, dual activation of nucleophile and electrophile.Michael Addition, Mannich Reaction mdpi.com
Protonated DiaminesMono-N-alkylated diamine salts.Iminium-enamine tandem catalysis.Aldol Reaction, Diels-Alder Reaction researchgate.netresearchgate.net
Metal-Diamine ComplexesDiamine acts as a chiral ligand for a metal center (e.g., Pd, Ni, Cu).Metal-catalyzed asymmetric transformations.Asymmetric Fluorination, Hydrogenation nih.govresearchgate.net

Supramolecular Chemistry and Coordination Polymers

The precise geometry and functional groups of 1-(3-fluorophenyl)ethane-1,2-diamine make it an attractive component for the construction of complex supramolecular architectures and coordination polymers. These materials are formed through the self-assembly of molecular components held together by non-covalent interactions. wikipedia.org

Host-guest chemistry involves the complexation of a "guest" molecule or ion within a cavity-bearing "host" molecule. wikipedia.org While this compound itself is not a host, it can be incorporated as a structural element into larger macrocyclic or cage-like frameworks. These frameworks can then act as hosts. The diamine's amino groups provide points for covalent linkage into the larger structure, and the fluorophenyl group can participate in shaping the internal cavity and engaging in non-covalent interactions with potential guests.

The driving forces for binding within such systems include hydrogen bonding, ion-ion interactions, and π-π stacking. wikipedia.orgresearchgate.net The fluorine atom can influence these interactions, for instance, by modifying the electronic nature of the aromatic ring or by participating in weaker N–H···F hydrogen bonds. The study of these interactions is often carried out using techniques like NMR spectroscopy, which can detect chemical shifts upon guest binding, indicating the formation of a host-guest complex. researchgate.net

Fluorinated linkers are strategically employed in the design of coordination polymers (CPs) and metal-organic frameworks (MOFs) to impart specific functionalities. nih.gov The incorporation of fluorine can enhance thermal stability, hydrophobicity, catalytic activity, and gas affinity. nih.gov

A notable example is the development of a fluorinated 2D magnetic coordination polymer, MUV-1-F, which is an analogue of fluorographene. researchgate.net In this material, a pre-functionalized organic linker containing fluorine atoms is used to create a layered magnetic material based on Fe(II) centers. researchgate.net The presence of fluorine enhances the chemical stability of the material in open air, a significant improvement over many inorganic 2D magnetic materials. researchgate.net This enhanced stability allows the material to be processed via micromechanical exfoliation to produce functional 2D molecular layers. researchgate.net

The use of fluorinated linkers in bismuth-based coordination polymers has also been explored. nih.gov These materials have demonstrated applications in the adsorptive removal of dye molecules from water, showcasing how fluorination can be a key strategy in creating functional materials for environmental remediation. nih.gov

Table 2: Functional Materials from Fluorinated Diamine Derivatives

Material TypeRole of Fluorinated Diamine/LinkerKey Property/FunctionPotential ApplicationReference(s)
2D Coordination Polymer (e.g., MUV-1-F)Forms the organic linker connecting metal centers (Fe(II)).Enhanced chemical and air stability; long-range magnetic order.2D magnetic molecular materials, spintronics. researchgate.net
Metal-Organic Frameworks (MOFs)Serves as a fluorinated building block.Tunable porosity, hydrophobicity, improved stability.Gas separation, dye adsorption, catalysis. nih.gov
Fluorinated Polyamides/PolyimidesUsed as a fluorinated diamine monomer.Increased stability in acidic conditions, altered chain packing.High-performance polymers. google.comgoogle.com

Biological Research Probes and Mechanistic Studies (Focus on in vitro and fundamental interactions)

The unique structure of this compound, particularly the trifluorophenyl group in some derivatives, makes it a valuable scaffold for developing probes to study biological systems. evitachem.com The fluorine substitution can enhance lipophilicity, aiding in penetration of biological membranes, and can improve binding affinity to molecular targets like enzymes and receptors. evitachem.com

Derivatives of 1,2-diamines are frequently used as ligands in metal complexes designed to interact with DNA. While specific studies on this compound itself are not prominent, the general principles apply to its potential derivatives. Small molecules can bind to DNA through several modes, primarily groove binding and intercalation.

Groove Binding : The molecule fits into the minor or major groove of the DNA double helix, held in place by non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The shape and functionality of the diamine derivative would dictate its preference for a particular groove.

Intercalation : A planar aromatic portion of a derivative molecule can insert itself between the base pairs of the DNA helix. This requires a sufficiently large and flat aromatic system, which could be appended to the diamine scaffold.

Computational docking studies are often used to predict and analyze these binding modes, correlating the structure of the compound with its potential biological activity.

The development of fluorescent probes for detecting specific biological molecules or events is a major area of research. nih.gov A common design strategy for such probes is the donor-π-acceptor (D-π-A) architecture. nih.gov In this model, an electron-donating group is connected to an electron-accepting group through a π-conjugated system.

The this compound scaffold can be chemically modified to fit this design. For example, one of the amine groups could be functionalized with a strong electron-donating moiety, while the fluorophenyl ring or another attached group could act as part of the π-system or be linked to an acceptor. The fluorescence of such probes is often sensitive to the local environment. Upon binding to a target, such as a protein aggregate, the probe's conformation can change, leading to a detectable shift in its fluorescence emission wavelength or intensity. nih.gov This principle has been used to develop indane-based probes that selectively bind to and detect β-amyloid (Aβ) protein aggregates, a hallmark of Alzheimer's disease. nih.gov

In Vitro Studies on Antimicrobial Activity of Diamine-Derived Compounds

The antimicrobial potential of Schiff base derivatives of fluorinated diamines has been an area of active investigation. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known for their broad spectrum of biological activities. The incorporation of a fluorophenyl group, as is the case with derivatives of this compound, is a strategic approach to enhance their antimicrobial efficacy.

One study detailed the synthesis and biological evaluation of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov While not direct derivatives of this compound, these compounds share the 3-fluorophenyl moiety. The research involved reacting the aminotriazole with various substituted benzaldehydes to create a series of Schiff bases. nih.gov These compounds were then tested for their in vitro antimicrobial activity against a panel of bacteria and fungi using the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). nih.gov

The results indicated that several of the synthesized Schiff bases exhibited moderate antifungal activity, particularly against Candida species. nih.gov For instance, a compound bearing a 4-methoxyphenyl (B3050149) substituent demonstrated the highest activity against Candida albicans, with a reported MIC value of 62.5 µg/mL. nih.gov This suggests that the presence of the 3-fluorophenyl group, in combination with other structural features, can contribute to notable antifungal properties. The study highlights the potential of this class of compounds as a basis for the development of new antimicrobial agents. nih.gov

Further research into Schiff bases derived directly from this compound and their metal complexes could provide more specific insights into their antimicrobial profiles. The chelation of metal ions by Schiff base ligands is a well-established method for enhancing biological activity.

Table 1: In Vitro Antimicrobial Activity of Diamine-Derived Compounds (No specific data available in the search results for derivatives of this compound. The following is a representative table for related compounds.)

Test CompoundMicroorganismMIC (µg/mL)MFC (µg/mL)
Schiff base of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-methoxybenzaldehydeCandida albicans62.5Not Reported

Studies on Corrosion Inhibition Mechanisms by Diamine Derivatives

Diamine derivatives, particularly Schiff bases, are recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic environments. Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The efficiency of these inhibitors is influenced by their molecular structure, including the presence of heteroatoms (like nitrogen), aromatic rings, and substituent groups.

The corrosion inhibition mechanism of Schiff base derivatives often involves both physical and chemical adsorption. The presence of nitrogen atoms and π-electrons in the aromatic rings allows for interaction with the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond (chemisorption). The protonated form of the inhibitor in acidic solution can also be electrostatically attracted to the negatively charged metal surface (physisorption).

Research on a Schiff base derived from 3-amino-2-methylquinazolin-4(3H)-one and N,N-dimethyl-4-aminobenzaldehyde demonstrated an inhibition efficiency of 96% for mild steel in a corrosive acid. This high efficiency is attributed to the molecular structure which facilitates strong adsorption on the metal surface.

Studies utilizing techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are crucial for elucidating the inhibition mechanism. PDP studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential and current densities. EIS helps in understanding the resistance of the inhibitor film and the charge transfer processes at the metal-solution interface.

For diamine derivatives, the adsorption process often follows a specific adsorption isotherm, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. The calculation of thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) can further clarify the nature of the adsorption process, with more negative values indicating stronger and more spontaneous adsorption.

While specific studies on the corrosion inhibition mechanisms of derivatives of this compound were not found, the general principles derived from similar diamine and Schiff base compounds suggest that they would act as effective corrosion inhibitors through surface adsorption, with the fluorophenyl group potentially influencing the electron density and adsorption characteristics of the molecule.

Table 2: Corrosion Inhibition Mechanisms by Diamine Derivatives (No specific data available in the search results for derivatives of this compound. The following is a representative table for related compounds.)

InhibitorMetal/AlloyCorrosive MediumInhibition Efficiency (%)Adsorption Isotherm
3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-oneMild SteelAcidic96Not Reported
3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-oneMild Steel1 M HCl96.9Langmuir

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)ethane-1,2-diamine, and how can reaction conditions be standardized to improve yield?

  • Methodology : Multi-step synthesis typically involves fluorinated aromatic precursors (e.g., 3-fluorophenyl derivatives) coupled with ethylenediamine under controlled conditions. Key steps include nitro-group reduction (e.g., catalytic hydrogenation) and purification via column chromatography or recrystallization . Temperature (20–80°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios of reactants are critical for minimizing side reactions like over-fluorination or diastereomer formation.

Q. How can researchers ensure purity and stability of this compound during storage and experimentation?

  • Methodology : Purity is validated using HPLC with UV detection (λ = 254 nm) or LC-MS. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (0–80% RH) are recommended. Amine groups are prone to oxidation; thus, storage in inert atmospheres (N₂ or Ar) and use of stabilizers like BHT (butylated hydroxytoluene) are advised .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates, or receptor-binding studies (e.g., GPCRs) with radiolabeled ligands (³H or ¹²⁵I). Dose-response curves (0.1–100 µM) and controls (e.g., known inhibitors) are essential for validating target engagement .

Q. How does the mono-fluorinated phenyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodology : Comparative analysis via logP measurements (octanol-water partitioning) and pKa determination (potentiometric titration). Fluorine’s electronegativity increases lipophilicity and may alter hydrogen-bonding capacity, impacting solubility and membrane permeability .

Advanced Research Questions

Q. What strategies are effective for achieving enantiomeric purity in chiral derivatives of this compound?

  • Methodology : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysis (e.g., transaminases). Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Dynamic kinetic resolution under flow chemistry conditions can enhance scalability .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) to assess binding affinity and conformational stability. Limitations include force field inaccuracies for fluorine interactions and solvent effects. Experimental validation via mutagenesis (e.g., Ala-scanning) is critical .

Q. What structural analogs of this compound exhibit divergent biological activities, and how can SAR studies resolve these differences?

  • Methodology : Synthesis of analogs with varying substituents (e.g., 2,5-difluoro or chloro derivatives) followed by bioactivity profiling. SAR tables (see –11) highlight positional effects of fluorine on potency. QSAR models using Hammett constants (σ) or Craig plots correlate electronic properties with activity .

Q. How can conflicting data on the compound’s mechanism of action across studies be reconciled?

  • Methodology : Meta-analysis of dose-dependent effects (e.g., EC₅₀ shifts) and off-target profiling (e.g., CEREP panels). Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) clarify whether discrepancies arise from assay design or true polypharmacology .

Q. What experimental approaches validate the compound’s multi-target engagement in complex biological systems?

  • Methodology : Chemoproteomics (activity-based protein profiling) and transcriptomics (RNA-seq) in cell lines or primary cells. Knockout/knockdown models (CRISPR/Cas9) confirm target contribution to observed phenotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.